molecular formula C21H18F3NO4 B2688899 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid CAS No. 2137462-64-5

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B2688899
CAS No.: 2137462-64-5
M. Wt: 405.373
InChI Key: VNLPVSVGNCEUOA-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 1-(trifluoromethyl)cyclopropyl substituent at the α-carbon of the acetic acid backbone. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amines during solid-phase synthesis . The trifluoromethylcyclopropane moiety introduces unique steric and electronic effects:

  • Cyclopropane: A strained three-membered ring that enhances metabolic stability and rigidity in peptide backbones.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20(9-10-20)17(18(26)27)25-19(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPVSVGNCEUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137462-64-5
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
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Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H18F3NO3\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}\text{O}_3

It features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a trifluoromethyl group that may enhance its biological activity through various mechanisms.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value in the micromolar range .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity : In vitro assays indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups may allow the compound to act as an inhibitor of key enzymes involved in cancer cell metabolism and inflammation.
  • Modulation of Cell Signaling Pathways : It may influence various signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects.

Case Studies

Several studies have explored the biological activity of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against multiple cancer types. Results indicated significant tumor growth inhibition in xenograft models, suggesting its potential for development as an anticancer drug .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties, where the compound was tested in lipopolysaccharide-stimulated macrophages. The findings revealed a marked reduction in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory conditions .
  • Antimicrobial Evaluation : A recent study assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed effective inhibition zones, particularly against Staphylococcus aureus, highlighting its promise as an antimicrobial agent .

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorInhibits proliferation in MCF-7 cells
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against Staphylococcus aureus

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to act as a potential drug candidate. The incorporation of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug molecules. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic activities, making this compound a candidate for further investigation in pain management therapies.

Peptide Synthesis

Due to its amino acid nature, this compound can be utilized in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis (SPPS). The ability to incorporate this compound into peptides can lead to the development of novel therapeutic agents with improved efficacy and specificity.

Bioconjugation Strategies

The presence of reactive functional groups makes this compound suitable for bioconjugation applications. It can be linked to biomolecules such as antibodies or enzymes, facilitating targeted drug delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells.

Material Science

Research has explored the use of amino acid derivatives in creating new materials with specific properties. The unique structural features of this compound may allow for the development of polymers or nanomaterials with enhanced mechanical properties or bioactivity.

Case Study 1: Drug Development

A study investigating the anti-inflammatory properties of compounds similar to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid demonstrated significant efficacy in reducing inflammation in animal models. The incorporation of the trifluoromethyl group was found to enhance the selectivity towards COX enzymes, which are critical targets in pain management.

Case Study 2: Peptide Therapeutics

In a recent synthesis project, researchers successfully incorporated this compound into a peptide sequence targeting a specific receptor involved in cancer cell proliferation. The resultant peptide exhibited enhanced binding affinity compared to its non-modified counterparts, highlighting the potential for this compound in developing more effective cancer therapies.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Evidence ID
Target Compound 1-(trifluoromethyl)cyclopropyl ~363.3* Combines steric rigidity (cyclopropane) and electronic effects (-CF₃).
2-cyclopropyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid Cyclopropyl 337.36 Lacks -CF₃; simpler steric profile.
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid 4-(Trifluoromethyl)phenyl ~425.4 Aromatic -CF₃ group increases lipophilicity but reduces conformational rigidity.
2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}oxan-3-yl)acetic acid Oxane (tetrahydropyran) ring 363.42 Bulkier, flexible ring; may alter solubility and peptide backbone dynamics.
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid Piperidinone ring (ketone) 394.42 Ketone enables hydrogen bonding; modifies electronic properties.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)acetic acid 4-Fluorophenyl 391.40 Halogenated aromatic group balances lipophilicity and polarity.

*Estimated based on molecular formula C₂₁H₁₈F₃NO₄.

Key Functional Differences

Comparatively, the 4-(trifluoromethyl)phenyl analog () lacks cyclopropane’s rigidity but offers planar aromatic interactions.

Electronic Effects :

  • The -CF₃ group in the target compound lowers the α-proton’s pKa, facilitating deprotonation in coupling reactions during peptide synthesis .
  • Halogenated analogs (e.g., 4-fluorophenyl in ) provide moderate electron-withdrawing effects without the steric bulk of cyclopropane.

Applications: Peptide Synthesis: All compounds serve as Fmoc-protected building blocks. The target compound’s -CF₃/cyclopropane combination is advantageous for constrained peptide design . Drug Discovery: Cyclopropane derivatives are valued for mimicking peptide bonds while resisting proteolysis, as seen in mutanobactin syntheses ().

Q & A

What synthetic strategies are recommended for preparing this compound with high purity?

The compound can be synthesized via Fmoc-protection chemistry , leveraging methods such as:

  • Coupling reactions using isobutyl chloroformate and tertiary amines (e.g., triethylamine) to activate carboxylic acid intermediates for amide bond formation .
  • Flow hydrogenation for selective deprotection of intermediates, ensuring retention of the cyclopropane and trifluoromethyl groups .
  • Reverse-phase chromatography for purification, particularly when modifying substituents (e.g., trifluoroacetamido groups) to achieve >95% purity .
    Key consideration: Optimize stoichiometry and reaction time to mitigate side products from the reactive trifluoromethylcyclopropyl moiety.

How can structural integrity and purity be validated experimentally?

A multi-technique approach is critical:

  • LCMS (Liquid Chromatography-Mass Spectrometry) for assessing molecular weight (e.g., m/z 404.1 [M+H]+) and confirming intermediate steps .
  • NMR Spectroscopy (1H, 13C, 19F) to resolve chiral centers and verify the trifluoromethylcyclopropyl group’s spatial configuration .
  • ESI-MS (Electrospray Ionization Mass Spectrometry) for high-resolution mass data, especially when introducing halogenated substituents .
    Advanced tip: Use 2D NMR (e.g., COSY, NOESY) to resolve steric hindrance effects from the cyclopropane ring.

What safety protocols are essential when handling this compound?

Based on its acute toxicity profile (Category 4 for oral/dermal/inhalation routes):

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management: Neutralize accidental releases with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
  • Storage: Store at 2–8°C under inert gas (e.g., argon) to prevent degradation from moisture or light .

How can low yields in coupling reactions involving the cyclopropane moiety be addressed?

Low yields (e.g., 17% in thioester formation ) often arise from steric hindrance. Mitigation strategies include:

  • Pre-activation of carboxylic acids with in situ mixed anhydrides or uronium reagents (e.g., HATU) .
  • Low-temperature reactions (−10°C to 0°C) to stabilize intermediates and reduce racemization .
  • Alternative solvents: Replace dichloromethane with DMF or THF to enhance solubility of hydrophobic intermediates .

What methods prevent racemization during Fmoc-deprotection or cyclopropane ring functionalization?

  • Chiral auxiliaries: Use (S)- or (R)-configured starting materials (e.g., Fmoc-protected amino acids) to enforce stereochemical control .
  • Mild deprotection conditions: Prefer piperidine/DMF (20% v/v) over strong acids to preserve the cyclopropane ring’s integrity .
  • Racemization assays: Monitor optical rotation or chiral HPLC post-synthesis to detect configuration shifts .

How can the trifluoromethylcyclopropyl group be modified for targeted applications (e.g., peptide conjugation)?

  • Post-synthetic diversification: React the carboxylic acid with NHS esters or maleimide linkers for bioconjugation .
  • Side-chain functionalization: Introduce halogens (e.g., bromine) via electrophilic substitution on the cyclopropane ring for cross-coupling reactions .
  • Protecting group strategies: Temporarily mask the cyclopropane with tert-butyldimethylsilyl (TBS) ethers during multi-step syntheses .

What challenges arise during purification, and how are they resolved?

  • Hydrophobicity: Use gradient elution (e.g., 0–30% EtOAc/hexanes) in column chromatography to separate nonpolar byproducts .
  • Acid sensitivity: Avoid trifluoroacetic acid (TFA) during reverse-phase HPLC; opt for acetic acid or formic acid .
  • Thermal instability: Perform rotary evaporation below 40°C to prevent decomposition of the trifluoromethyl group .

How does the compound’s stability vary under different experimental conditions?

  • Thermal stability: Decomposition occurs >150°C, with toxic fumes (e.g., HF) generated during combustion .
  • pH sensitivity: The cyclopropane ring is prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 10) conditions .
  • Long-term storage: Lyophilized forms remain stable for >12 months at −20°C, while solutions in DMSO degrade within weeks .

What are the implications of conflicting spectroscopic data (e.g., NMR vs. LCMS)?

  • Artifact identification: Compare LCMS retention times with authentic standards to distinguish between diastereomers .
  • Dynamic effects in NMR: Use low-temperature NMR (e.g., −40°C) to resolve fluxional behavior in the cyclopropane ring .
  • Quantitative analysis: Pair ESI-MS with elemental analysis to resolve discrepancies in molecular weight calculations .

How can computational methods support the design of derivatives with enhanced bioactivity?

  • DFT calculations: Model the electronic effects of the trifluoromethyl group on cyclopropane ring strain and reactivity .
  • Molecular docking: Predict binding affinity of derivatives to targets (e.g., enzymes) by simulating steric and electrostatic interactions .
  • SAR studies: Correlate substituent variations (e.g., fluorine position) with biological activity using QSAR models .

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